molecular formula C9H16 B14732064 Cyclooctene, 5-methyl- CAS No. 13152-07-3

Cyclooctene, 5-methyl-

Cat. No.: B14732064
CAS No.: 13152-07-3
M. Wt: 124.22 g/mol
InChI Key: NDEUHGLZVZJEGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclooctene, 5-methyl- is an organic compound with the molecular formula C10H18 It is a derivative of cyclooctene, a cycloalkene with an eight-membered ring structure The presence of a methyl group at the 5-position distinguishes it from other cyclooctene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclooctene, 5-methyl- typically involves the functional derivatization of cyclooctene. One common method is the ring-closing metathesis reaction, which utilizes a ruthenium-based catalyst to form the eight-membered ring from a suitable diene precursor . Another approach involves the use of transition metal catalysts to introduce the methyl group at the 5-position, followed by purification and characterization of the product .

Industrial Production Methods

Industrial production of cyclooctene, 5-methyl- often employs catalytic processes to ensure high yields and purity. The use of metal complex catalysts or zeolite-based catalysts facilitates the oligomerization of ethylene, leading to the formation of the desired compound . These methods are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

Cyclooctene, 5-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Dicarboxylic acids and other oxidized derivatives.

    Reduction: Saturated hydrocarbons.

    Substitution: Functionalized cyclooctene derivatives with different substituents at the 5-position.

Mechanism of Action

The mechanism of action of cyclooctene, 5-methyl- involves its reactivity towards various reagents and catalysts. In oxidative cleavage reactions, the compound forms hydroperoxyalcohol intermediates, which further undergo Baeyer–Villiger oxidation to produce dicarboxylic acids . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Cyclooctene, 5-methyl- can be compared with other cyclooctene derivatives and cycloalkenes:

The uniqueness of cyclooctene, 5-methyl- lies in its specific structural modification, which imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.

Properties

CAS No.

13152-07-3

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

5-methylcyclooctene

InChI

InChI=1S/C9H16/c1-9-7-5-3-2-4-6-8-9/h2-3,9H,4-8H2,1H3

InChI Key

NDEUHGLZVZJEGK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC=CCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.